molecular formula C18H26ClN3O4S B3468477 ethyl 4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate

ethyl 4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate

Cat. No. B3468477
M. Wt: 415.9 g/mol
InChI Key: DNWOWKPLEMNEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) which plays an important role in the development and function of B cells and other immune cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 acts as a reversible inhibitor of BTK by binding to the ATP-binding site of the kinase domain. BTK is a key mediator of B cell receptor signaling, and its inhibition by TAK-659 leads to the suppression of downstream signaling pathways, including the AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo, leading to the suppression of B cell activation, proliferation, and differentiation. In addition, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines by immune cells. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it suitable for clinical use.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its reversible binding to the kinase domain, and its favorable pharmacokinetic properties. However, TAK-659 has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy, and its potential off-target effects on other kinases, which can lead to unwanted side effects.

Future Directions

There are several future directions for the research and development of TAK-659, including:
1. Clinical trials in cancer and autoimmune disorders to evaluate the safety and efficacy of TAK-659 in humans.
2. Optimization of the synthesis and formulation of TAK-659 to improve its bioavailability and efficacy.
3. Exploration of the potential combination therapies with other drugs or immunotherapies to enhance the therapeutic effects of TAK-659.
4. Investigation of the role of BTK and TAK-659 in other diseases, such as infectious diseases and neurodegenerative diseases.
5. Development of new BTK inhibitors with improved selectivity and efficacy for the treatment of cancer and autoimmune disorders.

Scientific Research Applications

TAK-659 has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In cancer, BTK is overexpressed in many types of hematologic malignancies, and its inhibition by TAK-659 has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. In autoimmune disorders, BTK is involved in the activation of B cells and the production of autoantibodies, and its inhibition by TAK-659 has shown efficacy in animal models of rheumatoid arthritis and lupus.

properties

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWOWKPLEMNEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate

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